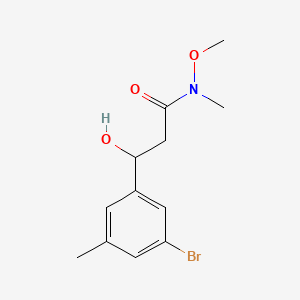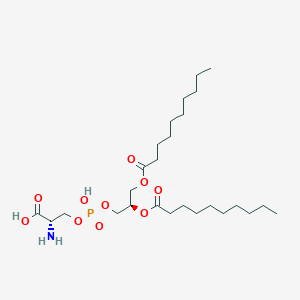
1,2-Didecanoyl-sn-glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valuable in studies involving membrane dynamics, lipid-protein interactions, and lipid signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation and subsequent coupling with L-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate ester bond formation. The final product is then purified through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxylamine and thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroperoxides, phosphite derivatives, and various substituted phospholipids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving phospholipids.
Biology: Employed in studies of membrane dynamics, lipid-protein interactions, and cellular signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of biosensors and as a standard in lipidomics research.
Mecanismo De Acción
The mechanism of action of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into biological membranes, where it can influence membrane fluidity and curvature. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also participate in signaling pathways by serving as a substrate for enzymes such as phospholipases and kinases.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar in structure but contains oleic acid chains instead of decanoic acid chains.
1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains, leading to different biophysical properties.
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains palmitic acid chains, commonly used in studies of membrane phase behavior.
Uniqueness
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct biophysical properties such as membrane fluidity and phase transition temperatures. These properties make it particularly useful in studies requiring precise control over membrane characteristics.
Propiedades
Fórmula molecular |
C26H50NO10P |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C26H50NO10P/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33)/t22-,23+/m1/s1 |
Clave InChI |
LRIPXDCMGANCAE-PKTZIBPZSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


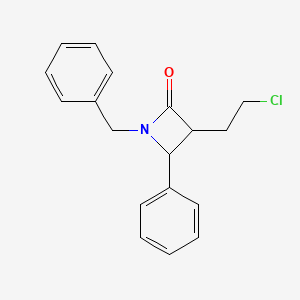

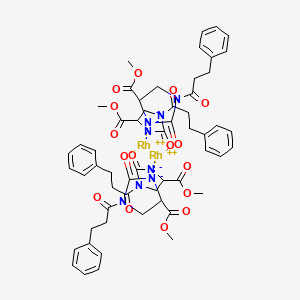

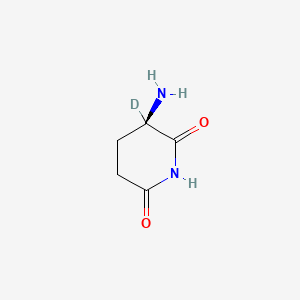
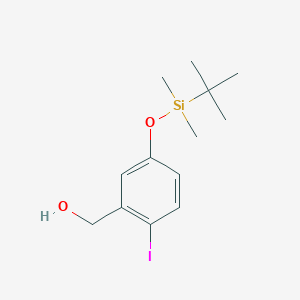

![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)



![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)

